molecular formula C20H21BrN2O3 B3572756 (E)-3-(5-bromo-2-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide

(E)-3-(5-bromo-2-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide

Cat. No.: B3572756
M. Wt: 417.3 g/mol
InChI Key: WMLJHLOJZQDJNH-XNWCZRBMSA-N
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Description

The compound is an acrylamide derivative, which are typically used in polymerization reactions and have various applications in different fields such as wastewater treatment, papermaking, and oil recovery .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .


Chemical Reactions Analysis

As an acrylamide derivative, this compound could potentially undergo various chemical reactions. For example, it could participate in polymerization reactions, or it could undergo reactions at the double bond, such as addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, we can predict that this compound is likely to be a solid at room temperature, and that it’s likely to be soluble in organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a monomer in a polymer, its mechanism of action would involve the formation of polymer chains. If it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Like many organic compounds, this compound is likely to be flammable. It may also pose health hazards if ingested, inhaled, or if it comes into contact with the skin. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for a compound like this would depend on its intended use. For example, if it’s used as a monomer in a polymer, future research might focus on developing new polymers with improved properties. If it’s used as a drug, future research might focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-25-19-8-3-16(21)14-15(19)2-9-20(24)22-17-4-6-18(7-5-17)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3,(H,22,24)/b9-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLJHLOJZQDJNH-XNWCZRBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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